BenchChemオンラインストアへようこそ!

Dapagliflozin impurity

Analytical Chemistry Pharmaceutical Analysis Method Validation

Select Dapagliflozin Impurity (CAS 960404-86-8) for reliable HPLC method validation: it exhibits a distinct relative retention time (RRT) of 1.61, serving as a critical marker for system suitability and peak identification. This hydroxylated analog reference standard is essential for quantifying the process-related impurity at the <0.1% threshold required by regulatory specifications, directly supporting ANDA submissions and routine QC testing. Do not substitute with other isomers or degradation products—only this well-characterized standard ensures method accuracy and compliance.

Molecular Formula C21H25ClO7
Molecular Weight 424.9 g/mol
CAS No. 960404-86-8
Cat. No. B600843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin impurity
CAS960404-86-8
Molecular FormulaC21H25ClO7
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl
InChIInChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
InChIKeyKYDGWGYAUCJZDV-ADAARDCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapagliflozin Impurity CAS 960404-86-8: Product-Specific Evidence Guide for Analytical Procurement


Dapagliflozin Impurity, designated by CAS 960404-86-8, is chemically known as (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol, a hydroxylated analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin [1]. This compound is a key reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing . This guide provides a focused, evidence-based comparison to distinguish this specific impurity from its closest analogs and alternatives, enabling informed procurement decisions based on quantifiable differentiation.

Why Generic Substitution Fails: The Critical Need for Specific Dapagliflozin Impurity CAS 960404-86-8


Substituting this specific dapagliflozin impurity with another related compound is scientifically and procedurally unsound. Impurities like Dapagliflozin Impurity 10 (CAS 960404-86-8) exhibit unique chromatographic behaviors, such as a distinct relative retention time (RRT) of 1.61 in HPLC methods, which is a critical parameter for method validation and system suitability [1]. Furthermore, different impurities, including various dapagliflozin isomers (e.g., alpha isomer) and degradation products (e.g., deethyl dapagliflozin), possess distinct molecular weights and structures, precluding any direct interchangeability in analytical applications [2]. The quantification of this specific impurity is essential for demonstrating that the API is 'substantially free' of this process-related impurity, a requirement for meeting stringent regulatory specifications [1].

Quantitative Evidence Guide: Dapagliflozin Impurity CAS 960404-86-8 vs. Key Comparators


Differentiation by Relative Retention Time (RRT) in HPLC Analysis for Process Control

Dapagliflozin Impurity (CAS 960404-86-8) is specifically identified and quantified in HPLC methods by its characteristic Relative Retention Time (RRT) of 1.61. This RRT value is a direct, measurable parameter that distinguishes it from dapagliflozin (RRT = 1.00 by definition) and other process-related impurities [1]. This differentiation is crucial for demonstrating the selectivity and specificity of analytical methods, a key requirement for regulatory submissions and routine quality control [1].

Analytical Chemistry Pharmaceutical Analysis Method Validation

Quantified Regulatory Acceptance Limit: Targeting <0.1% in API

The impurity corresponding to RRT 1.61 (CAS 960404-86-8) is a key process-related impurity that must be controlled to ensure API quality. The patent defines 'substantially free' of this impurity as having less than 0.1% of the compound by HPLC, establishing a concrete, quantitative specification limit for its presence in the final drug substance [1]. This threshold is critical for meeting regulatory guidelines and ensuring batch-to-batch consistency.

Regulatory Science Quality Control Pharmaceutical Manufacturing

Differentiation from Alternative SGLT2 Inhibitors via SGLT1 Selectivity Profile

While not a direct property of the impurity itself, this compound's parent drug, dapagliflozin, demonstrates a specific selectivity profile that differentiates it from other SGLT2 inhibitors, which is relevant for researchers studying its therapeutic class. A quantitative systems pharmacology model showed that at approved doses, SGLT1 inhibition by canagliflozin contributes to approximately 10% of daily urinary glucose excretion, whereas dapagliflozin and empagliflozin show no such contribution, indicating a more selective SGLT2 inhibition profile for dapagliflozin [1].

Pharmacology Drug Development Comparative Efficacy

Stability Profile in Solution for Method Development

The solution stability of dapagliflozin impurities is a critical parameter for analytical method development. In a 2024 study, specific dapagliflozin impurities, including the alpha isomer (RM-D021016), deethyldapagliflozin (RM-D160712), and BMS-801575 (RM-D160713), were found to be relatively stable in solutions of various pH (A, B, and C) for up to 24 hours, as evidenced by consistent peak areas over the testing period [1]. While the target impurity (CAS 960404-86-8) was not directly studied, this data provides a class-level inference that other specific impurities of dapagliflozin exhibit adequate solution stability for routine analytical work.

Stability Studies Analytical Method Development Pharmaceutical Quality

Analytical Method Specificity: Quantified Resolution from Other Impurities

The specific impurity (CAS 960404-86-8) is distinguishable from other known dapagliflozin impurities. For instance, Dapagliflozin Furanose Isomer (CAS 1469910-70-0) has a different molecular formula (C21H25ClO6) and weight (408.9 g/mol) compared to the target impurity (C21H25ClO7, 424.87 g/mol) [1][2]. This difference in molecular weight allows for unambiguous identification and quantification by LC-MS, as demonstrated in studies that have characterized multiple dapagliflozin impurities and degradation products [3].

Analytical Chemistry Method Validation Quality Control

Established Regulatory Traceability for ANDA Filings

Dapagliflozin Impurity (CAS 960404-86-8) is a key reference standard for Abbreviated New Drug Applications (ANDAs) and commercial production of dapagliflozin [1][2]. Suppliers explicitly state that this product can be used as a reference standard with further traceability to pharmacopeial standards (USP or EP) provided based on feasibility [1]. This is a critical procurement consideration, as the availability of a well-characterized, traceable standard for a specific impurity can significantly reduce the time and cost associated with analytical method development and regulatory submissions compared to sourcing a generic or uncharacterized analog.

Regulatory Affairs Pharmaceutical Development Quality Assurance

Best-Fit Application Scenarios for Dapagliflozin Impurity CAS 960404-86-8


HPLC Method Development and Validation for ANDA Filings

This impurity standard is essential for developing and validating stability-indicating HPLC methods for dapagliflozin API and finished dosage forms. Its specific RRT of 1.61 provides a critical marker for system suitability and peak identification [1]. The method's ability to separate and quantify this impurity at or below the 0.1% threshold, as defined in patent literature [1], is a key validation parameter for demonstrating method specificity and sensitivity in support of ANDA submissions. Using this well-characterized standard ensures the method's accuracy and robustness, directly impacting the quality of regulatory filings.

Process Optimization and Control in Dapagliflozin API Manufacturing

This impurity, identified at an RRT of 1.61 [1], is a known process-related impurity whose levels can be minimized through optimized synthesis steps, such as hydrolysis in the presence of an amine base [1]. Procurement of this reference standard is critical for process chemists to accurately monitor and control this impurity's formation during manufacturing. By tracking its levels across different batches and process parameters, manufacturers can ensure the API consistently meets the 'substantially free' specification of <0.1% [1], thereby reducing waste and ensuring product quality.

Stability Studies for Finished Drug Product and API

The solution stability profile of related dapagliflozin impurities [1] supports the use of this standard in forced degradation and long-term stability studies. Researchers can use this standard to spike samples and validate that analytical methods can accurately quantify this impurity in the presence of other degradation products. The ability to detect and quantify this specific impurity at low levels is crucial for establishing a comprehensive stability profile, which is a regulatory requirement for determining product shelf life and storage conditions.

Quality Control Release Testing for Dapagliflozin Products

As a critical process-related impurity, this standard is indispensable for routine quality control (QC) testing of dapagliflozin drug substance and drug product batches. The standard is used to calibrate HPLC systems and as a reference marker to confirm that this impurity is either absent or below the established specification limit of <0.1% [1] in each batch before release. Its use is a non-negotiable part of a robust QC program that ensures patient safety and compliance with regulatory standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.